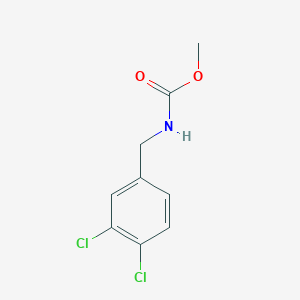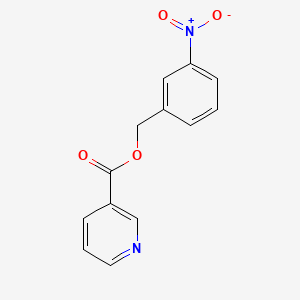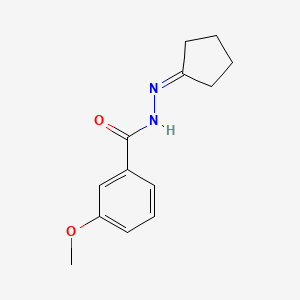
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminocarbonothioyl)-N-phenylhydrazinecarboxamide, also known as ACPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACPHC belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In addition, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus. 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has also been shown to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.
Avantages Et Limitations Des Expériences En Laboratoire
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide. One area of research is the development of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide derivatives with improved solubility and selectivity for specific biological targets. Another area of research is the investigation of the mechanism of action of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide and its derivatives. Finally, the potential applications of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide in material science, such as the synthesis of metal nanoparticles, warrant further investigation.
In conclusion, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is a promising chemical compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it exhibits diverse biological activities. Further research on 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide and its derivatives is needed to fully understand its mechanism of action and to develop more selective and effective compounds for specific biological targets.
Méthodes De Synthèse
The synthesis of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide involves the reaction of 2-acetylpyridine with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with phenylhydrazine to yield 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide. The chemical structure of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is shown below:
Applications De Recherche Scientifique
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit anticancer, antiviral, and antimalarial activities. In biochemistry, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been used as a chelating agent for metal ions and as a fluorescent probe for detecting DNA. In material science, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been used as a precursor for the synthesis of metal nanoparticles.
Propriétés
IUPAC Name |
1-(carbamothioylamino)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c9-7(14)11-12-8(13)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,14)(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBKUUDVKIFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873830 |
Source


|
| Record name | 2-(Aminothioxomethyl)-N-phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide | |
CAS RN |
10153-17-0 |
Source


|
| Record name | 2-(Aminothioxomethyl)-N-phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)


![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)


![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)